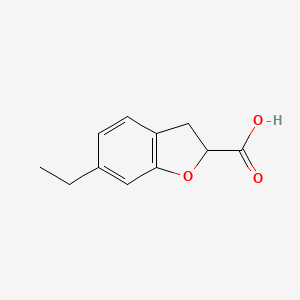

6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-7-3-4-8-6-10(11(12)13)14-9(8)5-7/h3-5,10H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPEJIALAAVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CC(O2)C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of the 2,3-Dihydrobenzofuran (B1216630) Core

The 2,3-dihydrobenzofuran moiety is a key structural motif found in numerous biologically active compounds. mdpi.com Its synthesis, particularly in a stereoselective manner, has been the subject of extensive research.

Catalytic hydrogenation is a primary method for converting benzofuran (B130515) precursors into their 2,3-dihydro derivatives. This approach involves the reduction of the double bond within the furan (B31954) ring while preserving the aromaticity of the adjacent benzene (B151609) ring. acs.orgrwth-aachen.de The choice of catalyst is crucial for achieving high selectivity and, in some cases, enantioselectivity.

Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives. rwth-aachen.de This system demonstrates high activity and stability, allowing for the hydrogenation of the oxygen-containing heteroaromatic ring while leaving the C6-ring intact. rwth-aachen.de Another commonly employed catalyst is Palladium on carbon (Pd/C), which facilitates the catalytic reduction of the furanoid ring's double bond. researchgate.net

For the asymmetric synthesis of the dihydrobenzofuran-2-carboxylic acid core, enantioselective hydrogenation of the corresponding benzofuran-2-carboxylic acid has been achieved using a cinchonidine-modified 5 wt% Pd/Al2O3 catalyst. researchgate.net While this method provides a direct route to the chiral acid, the enantiomeric excess (ee) can be moderate, reaching up to 50% ee. researchgate.net

| Catalyst System | Substrate | Key Conditions | Outcome | Reference |

| Ru@SILP-[ZnCl₄]²⁻ | Benzofuran derivatives | Continuous flow | High activity and selectivity for dihydrobenzofurans | acs.orgrwth-aachen.de |

| Pd/C | 2,3-disubstituted benzofurans | Catalytic reduction | Formation of 2,3-dihydro derivatives | researchgate.net |

| Cinchonidine-modified 5 wt% Pd/Al₂O₃ | Benzofuran-2-carboxylic acid | 30 bar H₂, room temp. | 29% yield, up to 50% enantiomeric excess | researchgate.net |

A variety of cyclization reactions have been developed to construct the dihydrobenzofuran scaffold from acyclic precursors. These methods often offer high degrees of control over the substitution pattern and stereochemistry. nih.gov

One prominent strategy is the [3+2] annulation reaction, which is effective for building sophisticated heterocyclic systems. nih.gov For instance, a highly enantioselective [3+2] formal cycloaddition of phenols with quinones, catalyzed by a chiral phosphoric acid, can produce trans-2,3-diarylbenzofurans with excellent yields and stereoselectivity. researchgate.net Transition metal-free protocols, including various annulation, insertion, and cycloaddition reactions, have also gained prominence for their utility in synthesizing these biologically active scaffolds. nih.gov

Another important pathway involves the in-situ generation of o-quinone methides from precursors like o-siloxybenzyl halides. cnr.it These reactive intermediates can then undergo Michael-type additions followed by intramolecular nucleophilic substitution to afford the desired dihydrobenzofuran product. cnr.it Furthermore, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes provides a redox-neutral [3+2] annulation route to dihydrobenzofurans. organic-chemistry.org

| Cyclization Strategy | Catalyst/Reagent | Key Precursors | Description | Reference |

| [3+2] Annulation | Chiral Phosphoric Acid | Phenols, Quinones | Asymmetric cycloaddition to form highly functionalized dihydrobenzofurans. | nih.govresearchgate.net |

| o-Quinone Methide Cyclization | Fluoride source or Base | o-siloxybenzyl halides | In-situ generation of a reactive intermediate followed by intramolecular cyclization. | cnr.it |

| C-H Activation/Carbooxygenation | Rh(III) complex | N-phenoxyacetamides, 1,3-dienes | Redox-neutral [3+2] annulation with good functional group compatibility. | organic-chemistry.org |

| Oxyselenocyclization | I₂/SnCl₂, blue LED | 2-allylphenols | Visible-light-mediated cyclization in the presence of chalcogenides. | mdpi.com |

Palladium catalysis has enabled the development of powerful tandem reactions that form the dihydrobenzofuran ring and introduce additional complexity in a single operation. researchgate.net These processes are highly efficient, combining multiple bond-forming events sequentially.

A notable example is the Pd(II)-catalyzed C-H activation/C-O cyclization directed by a proximate hydroxyl group, which offers an expedient route to dihydrobenzofurans. acs.org This strategy can tolerate a variety of functional groups and is complementary to other synthetic methods. acs.org Tandem sequences can be highly elaborate; for instance, an enantioselective intramolecular Heck-Matsuda reaction has been combined with an in situ carbonylative step and a Stille-Kosugi cross-coupling reaction to furnish complex benzofurans bearing a quaternary center with excellent enantioselectivity. nih.gov

Other advanced palladium-catalyzed methods include a tandem cyclization and silylation of 1,6-enynes with disilanes, and a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. organic-chemistry.orgrsc.org

| Tandem Reaction | Catalyst System | Starting Materials | Key Features | Reference |

| C-H Activation/C-O Cyclization | Pd(II) | Phenols with appropriate tethers | Directed by a proximate hydroxyl group; uses air as an oxidant. | acs.orgacs.org |

| Heck-Matsuda/Carbonylation/Stille | Palladium complex | Arenediazonium tetrafluoroborates | Enantioselective formation of a quaternary center with up to 99:1 er. | nih.gov |

| Heck/Tsuji-Trost Reaction | Pd/TY-Phos | o-bromophenols, 1,3-dienes | Provides chiral substituted dihydrobenzofurans with excellent regio- and enantiocontrol. | organic-chemistry.org |

| Iodine Atom Transfer Cycloisomerization | Palladium complex | Olefin-tethered aryl iodides | Provides optically active dihydrobenzofurans under mild conditions. | organic-chemistry.org |

Achieving high enantioselectivity in the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Several asymmetric strategies have been developed to this end.

As previously mentioned, the direct asymmetric hydrogenation of benzofuran-2-carboxylic acid using a chiral modifier like cinchonidine provides a route to the target scaffold, albeit with moderate enantiomeric excess. researchgate.net Organocatalysis offers a powerful alternative. Chiral phosphoric acids, for example, can catalyze asymmetric [3+2] cycloaddition reactions to produce highly functionalized 2,3-dihydrobenzofurans with good to excellent stereoselectivities (up to 99% ee). researchgate.netfigshare.com

Palladium catalysis also features prominently in enantioselective synthesis. A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans. organic-chemistry.org Similarly, combining an arylboronic acid with a chiral aminothiourea facilitates enantioselective intramolecular Michael reactions to afford the desired heterocycles in high yields and enantiomeric excesses (up to 96% ee). organic-chemistry.org

| Method | Chiral Source | Product Type | Enantioselectivity | Reference |

| Asymmetric Hydrogenation | Cinchonidine on Pd/Al₂O₃ | 2,3-Dihydrobenzofuran-2-carboxylic acid | Up to 50% ee | researchgate.net |

| [3+2] Cycloaddition | Chiral Phosphoric Acid | Highly functionalized 2,3-dihydrobenzofurans | Up to 99% ee | researchgate.netfigshare.com |

| Intramolecular Michael Addition | Chiral Aminothiourea | Substituted 2,3-dihydrobenzofurans | Up to 96% ee | organic-chemistry.org |

| Heck-Matsuda/Carbonylation/Stille | Chiral Ligand (unspecified) | 3,3-Disubstituted-2,3-dihydrobenzofurans | Up to 99:1 er | nih.gov |

Functionalization and Derivatization Strategies for 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid Analogues

Once the core dihydrobenzofuran ring is formed, further functionalization can be carried out to synthesize specific target molecules like this compound.

The introduction of an ethyl group onto the benzene ring of the dihydrobenzofuran scaffold is a key step in the synthesis of the target compound. wikipedia.org Direct ethylation of this specific ring system at the C-6 position is not widely documented, necessitating a consideration of general synthetic strategies for aromatic functionalization.

A plausible and common strategy for introducing an ethyl group to an aromatic ring is a two-step sequence involving Friedel-Crafts acylation followed by reduction. byjus.com

Friedel-Crafts Acylation: The dihydrobenzofuran ring can be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces an acetyl group (-COCH₃) onto the aromatic ring. The synthesis of related compounds, such as 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, demonstrates the feasibility of functionalization at the C-6 position. nih.gov

Reduction: The resulting acetyl group (a ketone) can then be reduced to an ethyl group (-CH₂CH₃). Standard reduction methods for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

This two-step functionalization strategy provides a reliable pathway for converting a pre-formed 2,3-dihydrobenzofuran-2-carboxylic acid scaffold into the desired 6-ethyl derivative.

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety at the 2-position of the dihydrobenzofuran ring is a versatile handle for a wide array of chemical modifications. These transformations allow for the synthesis of various derivatives such as esters, amides, and other related compounds, which can significantly alter the molecule's physicochemical properties.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com In a typical procedure, the carboxylic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The equilibrium of this reversible reaction is typically driven towards the product by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Amidation: The synthesis of amides from this compound is another key transformation. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. oregonstate.edu Alternatively, direct condensation of the carboxylic acid with an amine can be accomplished using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can facilitate this transformation by activating the carboxylic acid for nucleophilic attack by the amine. eurekaselect.com

Below is an interactive data table summarizing common carboxylic acid modifications applicable to this compound.

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often driven by excess alcohol. masterorganicchemistry.comchemguide.co.uk |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂, R₂NH) | Amide | Two-step process involving a reactive intermediate. oregonstate.edu |

| Amidation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC, TiCl₄) | Amide | One-pot procedure, avoids the harsh conditions of acyl chloride formation. eurekaselect.com |

Regioselective Substituent Introduction on the Benzene Ring

The introduction of new substituents onto the benzene ring of this compound is a powerful tool for modulating its electronic and steric properties. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents: the ethyl group at the 6-position and the oxygen atom of the dihydrofuran ring. Both the alkyl group and the ether-like oxygen are ortho-, para-directing and activating groups. This directs incoming electrophiles primarily to the positions ortho and para to them. In this specific molecule, the C5 and C7 positions are activated and are the most likely sites for substitution.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govrsc.org The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. nih.gov For the 6-ethyl-2,3-dihydrobenzofuran scaffold, acylation is expected to occur preferentially at the C5 or C7 position due to the directing effects of the existing substituents. The choice between these positions can be influenced by steric hindrance.

Nitration: The introduction of a nitro group (-NO₂) is another common electrophilic aromatic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The regioselectivity will again favor the C5 and C7 positions.

Halogenation: The direct introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst. The catalyst polarizes the halogen molecule, increasing its electrophilicity. As with other electrophilic substitutions, the C5 and C7 positions are the most probable sites of halogenation.

The following interactive table outlines key regioselective reactions for the benzene ring of the target compound.

| Reaction | Reagents | Expected Major Product(s) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | 5-Acyl and/or 7-Acyl derivative | Introduces a ketone functionality. nih.govrsc.org |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and/or 7-Nitro derivative | Nitro group can be further modified (e.g., reduced to an amine). |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-Halo and/or 7-Halo derivative | Introduces a halogen atom which can be used in further cross-coupling reactions. |

Reaction Mechanism Studies of Dihydrobenzofuran Synthesis

The synthesis of the 2,3-dihydrobenzofuran core is a well-studied area of organic chemistry, with several mechanistic pathways having been elucidated. The formation of this compound would likely proceed through precursors such as a substituted phenol with an appropriate side chain that can undergo intramolecular cyclization.

Transition Metal-Catalyzed Intramolecular Cyclization: Palladium- and rhodium-catalyzed reactions are prominent in the synthesis of dihydrobenzofurans. rsc.orgorganic-chemistry.org A common strategy involves the intramolecular cyclization of an ortho-alkenylphenol derivative. For instance, a palladium(0) catalyst can undergo oxidative addition to an aryl halide or triflate. The resulting palladium(II) species can then coordinate to the tethered alkene, followed by migratory insertion of the alkene into the palladium-aryl bond to form a five-membered ring. nih.govresearchgate.net Subsequent reductive elimination or protonolysis regenerates the catalyst and yields the dihydrobenzofuran product. Rhodium-catalyzed C-H activation is another powerful method, where the catalyst activates a C-H bond ortho to the phenolic hydroxyl group, followed by coupling with a tethered reactive group to form the dihydrobenzofuran ring. rsc.orgresearchgate.netthieme-connect.com

Acid-Catalyzed Cyclization: The dihydrobenzofuran ring can also be formed under acidic conditions. For example, a phenol substituted at the ortho position with a group containing a leaving group or a double bond at the appropriate position can undergo intramolecular cyclization. The acidic conditions can protonate an epoxide or activate a double bond for nucleophilic attack by the phenolic oxygen. youtube.com The reaction would proceed through a cationic intermediate, which is then trapped by the intramolecular nucleophile to form the five-membered ring.

Radical Cyclization: Intramolecular radical cyclization offers another route to the dihydrobenzofuran skeleton. This can be initiated by a radical initiator acting on a suitable precursor, such as an ortho-allylphenol derivative. The generated radical can then undergo a 5-exo-trig cyclization, which is generally a favored pathway, to form the dihydrobenzofuran ring system.

A plausible mechanistic pathway for a transition metal-catalyzed synthesis is outlined below:

Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0)) inserts into the C-X bond of an ortho-halo-alkenylphenol.

Intramolecular Carbopalladation: The tethered alkene inserts into the Aryl-Pd bond, forming a new C-C bond and a five-membered ring.

β-Hydride Elimination or Reductive Elimination: The cycle is completed by either β-hydride elimination to form a benzofuran (which can be reduced) or by reductive elimination to directly afford the dihydrobenzofuran.

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

Vibrational Spectroscopy for Bond Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides critical information about the functional groups and bonding within a molecule. For 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, the FT-IR spectrum is expected to be dominated by features characteristic of the carboxylic acid group and the substituted dihydrobenzofuran core.

The most prominent feature would be the O-H stretching vibration of the carboxylic acid, which typically appears as a very broad and intense band spanning from 2500 to 3300 cm⁻¹. orgchemboulder.comspectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding, which causes the carboxylic acid to exist primarily as a dimer in the solid state or in concentrated solutions. orgchemboulder.comspectroscopyonline.com

The carbonyl (C=O) stretching vibration is another key diagnostic peak, anticipated to be a strong, sharp absorption between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid. fiveable.me The C-O stretching vibration of the carboxylic acid group is also expected to be present and intense, typically in the 1210-1320 cm⁻¹ region. spectroscopyonline.com The dihydrobenzofuran ether linkage would contribute a characteristic C-O-C stretching band, likely around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring would appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. Aliphatic C-H stretching from the ethyl group and the dihydrofuran ring would be observed in the 2850-2960 cm⁻¹ range.

Table 1: Predicted FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300-2500 | Strong, very broad | O-H stretch | Carboxylic Acid (dimer) |

| 2960-2850 | Medium-Strong | C-H stretch | Alkyl (ethyl, dihydrofuran) |

| 1725-1700 | Strong, sharp | C=O stretch | Carboxylic Acid |

| 1610, 1500, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

| ~1250 | Strong | C-O-C stretch | Dihydrofuran Ether |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling, and integration. The carboxylic acid proton (COOH) is expected to be the most deshielded, appearing as a broad singlet far downfield, typically above 10 ppm. oregonstate.edu

The protons on the aromatic ring would appear in the range of 6.7-7.2 ppm. The 6-ethyl substitution pattern would result in three aromatic protons exhibiting distinct signals and coupling patterns (e.g., a singlet, a doublet, and a doublet of doublets). The methine proton at the chiral center (C2) would likely resonate around 5.2 ppm, appearing as a doublet of doublets due to coupling with the two diastereotopic protons at C3. amazonaws.com These C3 methylene protons (CH₂) would appear as two separate signals, likely between 3.2 and 3.6 ppm, each as a doublet of doublets due to geminal coupling with each other and vicinal coupling to the C2 proton. amazonaws.com The ethyl group at C6 would show a quartet for the methylene protons (CH₂) around 2.6 ppm and a triplet for the methyl protons (CH₃) around 1.2 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| >10.0 | br s | - | 1H | COOH |

| ~7.1 | d | ~8.0 | 1H | Ar-H |

| ~7.0 | s | - | 1H | Ar-H |

| ~6.8 | d | ~8.0 | 1H | Ar-H |

| ~5.2 | dd | ~10.0, 6.5 | 1H | H-2 |

| ~3.5 | dd | ~16.5, 10.0 | 1H | H-3a |

| ~3.2 | dd | ~16.5, 6.5 | 1H | H-3b |

| ~2.6 | q | 7.5 | 2H | -CH₂CH₃ |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the 170-180 ppm region. fiveable.me The aromatic carbons would appear between 110-160 ppm, with the oxygen-substituted carbon (C7a) being the most downfield in this region. The chiral methine carbon (C2) would likely resonate around 80-85 ppm, while the methylene carbon of the dihydrofuran ring (C3) would be further upfield, around 30-35 ppm. The carbons of the 6-ethyl group would appear in the aliphatic region, with the CH₂ at approximately 28 ppm and the CH₃ around 15 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 170-180 | COOH |

| 155-160 | C-7a |

| 135-140 | C-6 |

| 125-130 | C-5 |

| 120-125 | C-4 |

| 120-125 | C-3a |

| 110-115 | C-7 |

| 80-85 | C-2 |

| 30-35 | C-3 |

| ~28 | -CH₂CH₃ |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For C₁₁H₁₂O₃, the expected exact mass would be 208.0786 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be employed. In the mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern provides further structural evidence. Key fragmentation pathways for dihydrobenzofuran neolignans and carboxylic acids have been studied. nih.govlibretexts.org For this compound, characteristic fragmentation would likely include:

Loss of the carboxyl group (-COOH, 45 Da): A prominent peak at m/z 163, corresponding to the 6-ethyl-2,3-dihydrobenzofuran cation. libretexts.org

Decarboxylation (-CO₂, 44 Da): Loss of carbon dioxide from the molecular ion.

Loss of the ethyl group (-C₂H₅, 29 Da): Cleavage of the ethyl group from the aromatic ring, leading to a fragment at m/z 179.

Acylium Ion Formation: Cleavage of the C2-C(OOH) bond can lead to the formation of an acylium ion (R-CO⁺), a common fragmentation for carboxylic acid derivatives. libretexts.org

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net

Crucially, it would unambiguously establish the relative stereochemistry of the substituents on the dihydrofuran ring. For a racemic mixture, the crystal structure would show both enantiomers present in the unit cell. Furthermore, it would reveal the solid-state conformation of the molecule and the nature of intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups, which typically form centrosymmetric dimers. researchgate.net Studies on similar substituted dihydrobenzofuran systems have confirmed the utility of this technique in establishing their complex three-dimensional architectures. researchgate.net

Application of Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral molecules.

These methods measure the differential absorption or rotation of left- and right-circularly polarized light. A synthesized sample of this compound could be analyzed to determine if it is a racemic mixture or if one enantiomer is in excess (enantiomeric excess, e.e.). The resulting CD spectrum, with its characteristic positive or negative Cotton effects, could be compared to spectra predicted by quantum chemical calculations to help assign the absolute configuration (R or S) of the chiral center. nih.govacs.org However, the analysis of chiral carboxylic acids can be complicated by intermolecular hydrogen bonding and aggregation, which may require derivatization to the corresponding salt or anhydride for clearer spectral interpretation. nih.govacs.org Chiroptical methods are powerful for confirming the success of an asymmetric synthesis or a chiral resolution process. acs.orgsciprofiles.comnih.gov

Computational Chemistry and in Silico Molecular Modeling

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing profound insights into the electronic structure and reactivity of molecules. For 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Such calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximated manner.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the carboxylic acid's oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.

Table 1: Representative DFT-Calculated Properties for Benzofuran (B130515) Carboxylic Acid Analogs

| Parameter | 1-Benzofuran-2-carboxylic acid | 1-Benzofuran-3-carboxylic acid |

| HOMO Energy (eV) | -6.367 | - |

| LUMO Energy (eV) | -1.632 | - |

| Energy Gap (eV) | 4.735 | - |

| Chemical Potential (μ) | -3.999 | - |

| Global Hardness (η) | 2.367 | - |

This table presents data for analogous compounds to illustrate the typical outputs of DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's structure can be optimized using methods like DFT. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field to estimate the binding affinity.

For this compound, docking studies could be performed against various enzymes or receptors where benzofuran derivatives have shown activity, such as tyrosine kinases or cyclooxygenases. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, the carboxylic acid moiety is a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in a binding pocket.

Table 2: Example Binding Affinities of Benzofuran Derivatives from Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzofuran-1,3,4-oxadiazole Hybrid | M. tuberculosis Pks13 | -14.82 |

| Benzofuran-1,2,3-triazole Hybrid | EGFR | -10.2 |

| Dihydrobenzofuran Derivative | mPGES-1 | - |

This table showcases binding affinities for related benzofuran structures against various biological targets, demonstrating the data obtained from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the conformational stability of this compound both in solution and when bound to a protein.

By running an MD simulation of the ligand-protein complex obtained from docking, one can evaluate the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time is a key metric; a stable RMSD suggests a stable binding mode. These simulations can also reveal important information about the flexibility of the protein's active site and the role of water molecules in mediating interactions.

Furthermore, advanced MD techniques can be used to explore the entire binding or unbinding pathway of a ligand, providing insights into the kinetics of the interaction. For this compound, this could help in understanding how it approaches and settles into the active site of a target protein, which is valuable for designing molecules with improved binding kinetics.

Pharmacophore Modeling for Ligand Design and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to design new molecules with desired biological activity and to search large chemical databases for novel compounds. medsci.org

For this compound, a pharmacophore model could be developed based on its structure and potential interactions with a target. The key pharmacophoric features would likely include a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the carboxylic acid), and a hydrophobic/aromatic region (from the benzofuran ring system).

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds. medsci.org This process, known as virtual screening, can rapidly identify a diverse set of molecules that are likely to bind to the same target as the original molecule. This approach is highly efficient for discovering new lead compounds for drug development. Studies on dihydrobenzofuran derivatives have successfully used pharmacophore-based screening to identify novel inhibitors for targets like phosphodiesterase 1B (PDE1B).

Quantitative Structure-Activity Relationship (QSAR) Analysis of Dihydrobenzofuran-2-carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

To perform a QSAR analysis for a series of dihydrobenzofuran-2-carboxylic acid derivatives, one would first need a dataset of compounds with experimentally measured biological activities. Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the activity.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. These methods generate contour maps that show which regions of space around the molecule are favorable or unfavorable for activity, providing intuitive guidance for the design of more potent analogs.

Table 3: Key Components of a Hypothetical QSAR Study for Dihydrobenzofuran-2-carboxylic Acid Derivatives

| Component | Description |

| Dataset | A series of dihydrobenzofuran-2-carboxylic acid derivatives with measured activity against a specific target. |

| Molecular Descriptors | Calculated properties such as molecular weight, logP, molar refractivity, and electronic parameters. |

| Statistical Method | Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the model. |

| Model Validation | Internal and external validation techniques to assess the predictive power of the QSAR model. |

Prediction of Biotransformation Pathways and Metabolite Structures

In silico prediction of biotransformation pathways is a crucial step in early drug development to identify potential metabolites of a new chemical entity. Various software tools can predict the metabolic fate of a compound like this compound by simulating the enzymatic reactions that occur in the body, primarily by cytochrome P450 enzymes.

These prediction tools use knowledge-based systems that contain information on common metabolic reactions (e.g., hydroxylation, oxidation, glucuronidation) and the structural motifs that are susceptible to these transformations. For this compound, potential sites of metabolism would include the ethyl group (which could be hydroxylated) and the aromatic ring (which could also undergo hydroxylation). The carboxylic acid group is a likely site for conjugation reactions, such as glucuronidation.

Predicting the structures of potential metabolites is important for several reasons. It can help in the design of compounds with a more favorable metabolic profile and can aid in the identification of metabolites in experimental studies. Furthermore, it can help to anticipate the formation of reactive metabolites that might be responsible for toxicity.

Investigation of Biological Activities and Underlying Mechanisms in Preclinical Models

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives of 2,3-dihydrobenzofuran (B1216630) have demonstrated notable antioxidant properties. The capacity of these compounds to neutralize free radicals is a key aspect of their protective effects at the cellular level. Research into novel benzofuran-2-carboxamide derivatives has revealed their potential to act as antioxidants. For instance, certain derivatives have been shown to moderately to appreciably scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates researchgate.net.

One particular 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative demonstrated a 23.5% inhibition of DPPH radical formation and a 62% inhibition of lipid peroxidation at a concentration of 100 μM rsc.org. These findings underscore the ability of the benzofuran (B130515) scaffold to mitigate oxidative stress, a pathological process implicated in a wide array of diseases. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it and preventing further oxidative damage.

| Compound Derivative | Assay | Concentration (μM) | % Inhibition |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | DPPH Radical Scavenging | 100 | 23.5 |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Lipid Peroxidation | 100 | 62 |

This table presents data for a derivative of the core compound of interest.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

The anti-inflammatory potential of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives has been substantiated through their ability to modulate key inflammatory mediators, most notably nitric oxide (NO). Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition represents a key therapeutic strategy.

Studies on benzofuran derivatives isolated from the fungus Penicillium crustosum have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells mdpi.com. Two of the isolated compounds exhibited potent anti-inflammatory activity with IC50 values of 17.31 μM and 16.5 μM, respectively, which were more potent than the positive control, celecoxib (IC50 = 32.1 μM) mdpi.com. Another review highlighted a benzofuran derivative that inhibited NO production with an even lower IC50 value of 5.28 μM rsc.org. This inhibition of NO production is a crucial indicator of the anti-inflammatory capacity of these compounds, suggesting their potential in the management of inflammatory disorders.

| Compound Derivative | Cell Line | IC50 (μM) for NO Inhibition |

| Benzofuran Derivative from P. crustosum (Compound 1) | RAW 264.7 | 17.31 |

| Benzofuran Derivative from P. crustosum (Compound 3) | RAW 264.7 | 16.5 |

| Benzofuran Derivative (from review) | Not Specified | 5.28 |

This table presents data for derivatives of the core compound of interest.

Antiproliferative and Cytotoxic Effects on Cellular Systems

A significant body of research has focused on the antiproliferative and cytotoxic effects of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives against various cancer cell lines. These studies have revealed potent activity at low micromolar concentrations.

A comprehensive study on novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives showcased their potent cytotoxic activities against a panel of six human cancer cell lines nih.gov. The growth inhibitory (GI50) values for one of the most active derivatives were in the low micromolar range, indicating significant antiproliferative potential rsc.org. Furthermore, dihydrobenzofuran derivatives isolated from the plant Polygonum barbatum have also been shown to possess anticancer properties, with one compound exhibiting potent activity against oral cancer cells nih.gov.

| Cancer Cell Line | GI50 (μM) for a 2,3-dihydrobenzofuran-2-carboxamide derivative |

| ACHN (Renal) | 2.74 |

| HCT15 (Colon) | 2.37 |

| MM231 (Breast) | 2.20 |

| NUGC-3 (Gastric) | 2.48 |

| NCI-H23 (Lung) | 5.86 |

| PC-3 (Prostate) | 2.68 |

This table presents data for a derivative of the core compound of interest.

While direct studies on cell cycle regulation by 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid are limited, research on related heterocyclic compounds suggests that interference with the cell cycle is a plausible mechanism for their antiproliferative effects. For instance, certain anticancer agents induce cell cycle arrest at different phases, such as G1, S, or G2/M, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Dihydrobenzofuran derivatives have been shown to induce apoptosis in cancer cells. A study on a derivative isolated from Polygonum barbatum confirmed its ability to induce apoptosis in oral cancer cells through morphological and flow cytometry analysis nih.gov. This suggests that the cytotoxic effects of these compounds are, at least in part, mediated by the activation of apoptotic pathways.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Several studies have demonstrated that 2,3-dihydrobenzofuran-2-carboxylic acid derivatives can effectively inhibit NF-κB transcriptional activity nih.govresearchgate.net. The inhibition of this key oncogenic pathway represents a significant mechanism underlying the antiproliferative and anti-inflammatory properties of these compounds. The lead compound from one study, a benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, exhibited both outstanding anticancer and NF-κB inhibitory activities nih.gov.

Ligand-Receptor Interaction Studies (e.g., PPARα Agonism, Cannabinoid Receptor Modulation)

The biological activities of this compound and its analogs are also mediated through their interaction with specific cellular receptors.

A notable finding is the identification of a class of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The agonistic activity of these compounds on PPARα underscores their potential for the management of dyslipidemia.

While direct evidence for the interaction of this compound with cannabinoid receptors is not yet established, the structural features of some benzofuran derivatives suggest a potential for such interactions. Cannabinoid receptors, CB1 and CB2, are involved in a wide range of physiological processes, and their modulation can have therapeutic benefits. Further research is warranted to explore the potential of this class of compounds to act as cannabinoid receptor modulators.

Enzyme Modulation Studies (e.g., Acetylcholinesterase, α-Glucosidase)

The 2,3-dihydrobenzofuran scaffold is a key component in compounds designed to modulate the activity of clinically relevant enzymes.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. researchgate.netnih.gov In the brain affected by Alzheimer's, the activity of another enzyme, butyrylcholinesterase (BuChE), increases while AChE activity may decline or stay the same, making both enzymes valid therapeutic targets. acs.org

Several novel benzofuran derivatives have been synthesized and evaluated for their ability to inhibit AChE. researchgate.net Studies have shown that these compounds can act as inhibitors of AChE, with some demonstrating competitive inhibition and others, like the promising compound '5' in one study, exhibiting uncompetitive inhibition with a low inhibition constant (Ki) value of 36.53 μM. researchgate.net The interaction is often facilitated by amino, hydroxyl, amide, and ester functional groups on the benzofuran derivatives, which form hydrogen bonds with the enzyme. researchgate.net

α-Glucosidase Inhibition: Inhibitors of α-glucosidase are important in managing type 2 diabetes as they can control the post-meal spike in blood glucose. researchgate.net Research into hydroxylated 2-phenylbenzofurans has demonstrated significant inhibitory activity against α-glucosidase, often far exceeding that of the reference drug, acarbose. nih.gov For instance, one compound was found to be 167 times more active than acarbose and acted as a mixed-type inhibitor. nih.gov Docking studies suggest that these derivatives can effectively bind to the α-glucosidase protein complex. nih.gov

Table 1: Enzyme Inhibition by Dihydrobenzofuran Analogues

| Compound Class | Target Enzyme | Inhibition Type | Key Findings |

|---|---|---|---|

| Benzofuran derivatives | Acetylcholinesterase (AChE) | Competitive / Uncompetitive | One derivative showed an inhibition constant (Ki) of 36.53 μM. researchgate.net |

Investigation of Hypolipidemic Activity in Animal Models

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. nih.govacs.org Activation of PPARα is a key mechanism for lowering lipid levels in the blood.

Selected compounds from this class were tested in animal models of dyslipidemia, including Syrian hamsters and male Beagle dogs. nih.govacs.org These studies demonstrated that the compounds possess excellent cholesterol- and triglyceride-lowering activity. nih.govacs.org The efficacy was observed at dose levels significantly lower than that of fenofibrate, a marketed PPARα agonist, indicating a substantial improvement in potency. nih.govacs.org For example, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid proved to be a potent hypolipidemic agent in rodents, effectively reducing liver enzymes involved in triglyceride and cholesterol synthesis. nih.gov This agent also favorably altered lipoprotein profiles by lowering low-density lipoprotein (LDL) cholesterol and raising high-density lipoprotein (HDL) cholesterol. nih.gov

Table 2: Hypolipidemic Effects in Animal Models

| Animal Model | Compound Class | Key Effects |

|---|---|---|

| Syrian Hamsters | 2,3-Dihydrobenzofuran-2-carboxylic acids | Excellent cholesterol- and triglyceride-lowering activity. nih.govacs.org |

| Male Beagle Dogs | 2,3-Dihydrobenzofuran-2-carboxylic acids | Excellent cholesterol- and triglyceride-lowering activity. nih.govacs.org |

Other Pharmacological Activities of Dihydrobenzofuran Analogues

The versatility of the dihydrobenzofuran scaffold extends to several other areas of pharmacology. researchgate.net Derivatives have been shown to possess diuretic, neuroprotective, and antimicrobial properties. nih.govresearchgate.net

Diuretic Activity: Certain chlorinated dihydrobenzofuran-2-carboxylic acid derivatives have demonstrated diuretic effects. For instance, the racemate and the d-isomer of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid showed diuretic activity in rats, dogs, and chimpanzees. nih.gov Interestingly, the l-isomer was found to be uricosuric (promotes uric acid excretion) but lacked diuretic action, marking a distinct separation of these two activities between the enantiomers of a racemic diuretic agent. nih.gov

Neuroprotective Activity: The benzofuran structure is considered a "privileged" scaffold in medicinal chemistry due to its presence in many biologically active molecules, and it exhibits strong neuroprotective behavior. nih.gov Dihydrobenzofuran structures are reported to have antioxidant and anti-apoptotic activities. nih.gov Some derivatives act as negative allosteric modulators (NAMs) of NMDA receptors, which can offer protection against epileptic seizures. researchgate.net Hybrid molecules, such as one combining a benzofuran core with an organoselenium group, have been shown to attenuate oxidative stress and regulate neuroinflammatory responses in models of Alzheimer's disease. nih.gov Furthermore, certain benzofuran-based compounds have shown a marked neuroprotective effect against β-amyloid peptide-induced neurotoxicity. acs.org

Antimicrobial Activity: Benzofuran derivatives have displayed a broad spectrum of antimicrobial activities. researchgate.netnih.gov Studies have evaluated these compounds against various bacterial and fungal strains. For example, some derivatives bearing a hydroxyl group at the C-6 position showed excellent activity against strains like E. coli, S. aureus, and P. aeruginosa. nih.gov Other studies found that certain benzofurans had moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL. mdpi.com Antifungal effects have also been noted against pathogens such as Penicillium italicum and Colletotrichum musae. mdpi.com The antimicrobial potential stems from the core benzofuran structure, with substitutions at various positions influencing the potency and spectrum of activity. nih.gov

Table 3: Summary of Other Pharmacological Activities

| Activity | Compound Analogue | Animal/Test Model | Key Findings |

|---|---|---|---|

| Diuretic | 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid | Chimpanzee, Dog, Rat | d-isomer showed diuretic activity; l-isomer was uricosuric without diuretic effect. nih.gov |

| Neuroprotective | trans-2,3-dihydrobenzofuran derivatives | Mouse model of epilepsy | Exhibited protective effects against seizures via NMDA receptor modulation. researchgate.net |

| Neuroprotective | Benzofuran-selenium hybrid (TFSeB) | Mouse Alzheimer's model | Attenuated oxidative stress and neuroinflammation. nih.gov |

| Antimicrobial | C-6 hydroxylated benzofurans | In vitro bacterial strains | Excellent activity against E. coli, S. aureus, P. aeruginosa. nih.gov |

| Antimicrobial | Benzofuran from P. crustosum | In vitro bacterial/fungal strains | Moderate activity against S. typhimurium (MIC 12.5 μg/mL); Antifungal effects against P. italicum. mdpi.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Correlating Substituent Effects at C-6 and Other Positions with Biological Efficacy

Systematic investigations into the SAR of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have revealed critical insights into the role of substituents on the aromatic ring and other positions in modulating biological activity. These studies have been particularly instrumental in optimizing the potency and selectivity of these compounds as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. researchgate.netnih.govacs.org

The substitution pattern on the benzofuran (B130515) ring is a key determinant of a compound's interaction with its biological target. For instance, the presence and position of halogen atoms such as bromine, chlorine, or fluorine can significantly enhance anticancer activities. nih.gov This is often attributed to the formation of halogen bonds, which are favorable interactions between the electrophilic halogen and nucleophilic sites on the receptor, thereby improving binding affinity. nih.gov

The following table summarizes the effects of various substituents on the biological activity of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold based on findings from related studies.

| Position of Substitution | Substituent | Effect on Biological Efficacy | Reference |

|---|---|---|---|

| C-6 | Alkyl (e.g., Ethyl) | Modulates lipophilicity and potentially enhances receptor binding through hydrophobic interactions. | researchgate.net |

| Aromatic Ring | Halogens (F, Cl, Br) | Generally increases potency, likely through the formation of halogen bonds and favorable hydrophobic interactions. | nih.gov |

| C-2 | Ester or Heterocyclic Rings | Considered crucial for cytotoxic activity in anticancer applications. | nih.gov |

| C-5 | Varying substituents | Impacts selectivity and potency; for instance, in some series, specific substitutions at C-5 can direct activity towards different receptor subtypes. | researchgate.net |

Stereochemical Influence on Receptor Binding and Activity

The stereochemistry of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a critical factor governing its interaction with biological targets and, consequently, its pharmacological activity. The chiral center at the C-2 position of the dihydrofuran ring means the compound can exist as (R)- and (S)-enantiomers, which often exhibit different biological profiles.

For many biologically active molecules, including those based on the 2,3-dihydrobenzofuran-2-carboxylic acid core, one enantiomer is typically more active than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms in the molecule, which dictates how it fits into the specific binding pocket of a receptor. The precise orientation of key functional groups, such as the carboxylic acid, is essential for establishing effective interactions (e.g., hydrogen bonds, ionic interactions) with amino acid residues in the receptor's active site.

In the case of PPARα agonists, the stereochemistry at the C-2 position has been shown to be a determinant of potency. researchgate.net While specific binding data for the individual enantiomers of 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid are not extensively detailed in the available literature, studies on analogous structures consistently underscore the importance of chirality. It is a common observation that the biological activity resides predominantly in one of the enantiomers.

| Enantiomer | General Observation on Activity | Rationale | Reference |

|---|---|---|---|

| (S)-enantiomer | One enantiomer typically exhibits significantly higher potency and efficacy due to a more favorable three-dimensional fit within the receptor binding site, leading to stronger and more productive interactions. | The specific spatial arrangement of the carboxylic acid and other substituents in one enantiomer allows for optimal engagement with key residues in the binding pocket of the target receptor. | researchgate.net |

| (R)-enantiomer |

Identification of Key Pharmacophoric Elements within the Dihydrobenzofuran-2-carboxylic Acid Scaffold

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold, several key pharmacophoric elements have been identified that are critical for its activity as a PPAR agonist. researchgate.netnih.gov

The fundamental components of the pharmacophore for this class of compounds generally include:

An acidic head group: The carboxylic acid at the C-2 position is a crucial feature. It typically forms a salt bridge or a strong hydrogen bond with a basic amino acid residue (such as histidine or arginine) in the ligand-binding domain of PPARs. This interaction is a primary anchoring point for the ligand within the receptor. nih.gov

A hydrophobic tail: Substituents on the benzofuran ring, such as the ethyl group at the C-6 position, contribute to a hydrophobic region that can interact with nonpolar residues in the receptor. The size, shape, and lipophilicity of this tail region are important for modulating potency and selectivity.

A pharmacophore model for PPARγ agonists, which shares similarities with PPARα, typically includes features such as hydrogen-bond acceptors, hydrogen-bond donors, and hydrophobic regions, all of which are present in the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold. koreascience.kr

Designing Analogues for Improved Selectivity and Potency

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has proven to be a versatile template for the design of novel analogues with enhanced potency and selectivity for various biological targets. researchgate.netmdpi.com Medicinal chemistry efforts have focused on systematic modifications of this core structure to optimize its pharmacological properties.

Strategies for designing improved analogues often involve:

Modification of the aromatic ring substituents: As discussed in the SAR section, altering the substituents on the benzene (B151609) ring can fine-tune the electronic and steric properties of the molecule. For example, introducing electron-withdrawing or electron-donating groups can modulate the acidity of the carboxylic acid and influence interactions with the receptor. The strategic placement of halogens can also enhance binding affinity. nih.gov

Alteration of the C-2 substituent: While the carboxylic acid is often essential, its bioisosteric replacement or esterification can be explored to modify the compound's pharmacokinetic profile, such as its cell permeability and metabolic stability.

Introduction of substituents at other positions: Modifying the dihydrofuran ring, for instance at the C-3 position, can introduce additional points of interaction with the receptor or alter the conformation of the molecule, potentially leading to improved selectivity.

Conformational constraint: The rigid dihydrobenzofuran scaffold itself is an example of conformational constraint, which can reduce the entropic penalty upon binding to a receptor, thereby increasing affinity. Further rigidification or the introduction of specific stereocenters can further enhance selectivity. strath.ac.uk

Metabolic and Biotransformation Studies in in Vitro and Animal Models

Identification of Metabolic Pathways (e.g., Ester Hydrolysis)

The metabolic pathways for "6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid" and its potential ester prodrugs are anticipated to involve several key enzymatic reactions. The presence of a carboxylic acid functional group and the benzofuran (B130515) scaffold suggests susceptibility to both Phase I and Phase II metabolic transformations.

One of the primary metabolic pathways for ester derivatives of this compound is ester hydrolysis . Carboxylic acid esters are frequently employed as prodrugs to enhance bioavailability, and their in vivo conversion to the active carboxylic acid is a crucial activation step. This hydrolysis is typically catalyzed by various esterases present in the plasma, liver, and other tissues, yielding the parent carboxylic acid and the corresponding alcohol. libretexts.orgepa.gov Studies on related compounds, such as esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid, have demonstrated efficient enzymatic hydrolysis, for instance by Candida antarctica lipase (B570770) in in vitro settings, which supports the likelihood of this pathway. researchgate.netacademicjournals.org

In addition to ester hydrolysis, other potential metabolic pathways for the core structure of "this compound" can be inferred from the metabolism of other benzofuran derivatives. These pathways include:

Hydroxylation: The aromatic ring and the ethyl substituent are potential sites for hydroxylation, a common Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net

Ring Cleavage: The benzofuran ring itself may undergo enzymatic cleavage, leading to the formation of more polar metabolites. researchgate.net

Glucuronidation: The carboxylic acid moiety is a prime candidate for Phase II conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This reaction significantly increases the water solubility of the compound, facilitating its excretion. researchgate.net

The proposed metabolic pathways for analogous benzofuran compounds often involve an initial hydroxylation of the furan (B31954) ring, followed by ring cleavage. The resulting intermediate can then be either oxidized to a carboxylic acid or reduced to an alcohol, with these metabolites subsequently undergoing glucuronidation. researchgate.net

Characterization of Key Metabolites

The characterization of key metabolites is essential for a complete understanding of a compound's disposition. Based on the likely metabolic pathways, the primary metabolite of an ester prodrug of "this compound" would be the active parent acid itself.

For the parent compound, further metabolism would likely lead to the formation of several key metabolites. While specific metabolites for "this compound" have not been detailed in available literature, studies on the in vivo metabolism of a related compound, 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac), revealed species-specific differences in metabolite profiles. In rats, the primary metabolites were hydroxylated derivatives, whereas in dogs and humans, conjugation products were predominant. nih.gov

Based on this and general metabolic principles, the following are potential key metabolites of "this compound":

Hydroxylated Metabolites: Oxidation of the ethyl group or the aromatic ring would result in hydroxylated derivatives.

Glucuronide Conjugates: The carboxylic acid group is expected to be a major site for glucuronidation, forming an acyl-glucuronide.

Ring-Opened Products: Metabolites resulting from the cleavage of the dihydrobenzofuran ring.

The identification and structural elucidation of these metabolites typically involve advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov

In Vitro Metabolic Stability Assessment (e.g., in Liver Microsomes)

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict the in vivo metabolic clearance of a compound. if-pan.krakow.pl Liver microsomes, which are rich in CYP and UGT enzymes, are a standard in vitro tool for this purpose. researchgate.netspringernature.comnih.gov In these assays, the disappearance of the parent compound over time is monitored.

While specific data for "this compound" is not available, a typical in vitro metabolic stability study in liver microsomes would yield the following parameters:

| Parameter | Description | Typical Units |

| In Vitro Half-Life (t½) | The time required for 50% of the compound to be metabolized. | minutes (min) |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize the compound, independent of blood flow. | microliters per minute per milligram of microsomal protein (µL/min/mg) |

These in vitro data can then be scaled to predict in vivo pharmacokinetic parameters such as hepatic clearance and bioavailability. if-pan.krakow.pl For instance, a study on the compound UNC10201652 in human liver microsomes (HLM) determined an intrinsic clearance of 48.1 µL/min/mg and a half-life of 28.8 minutes. nih.gov Such data allows for the rank-ordering of compounds based on their metabolic lability. researchgate.net

Plasma Protein Binding Studies in Preclinical Species

The extent to which a compound binds to plasma proteins, primarily albumin, significantly influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted. nih.gov

Specific plasma protein binding data for "this compound" in preclinical species is not documented in the reviewed literature. However, studies on other organic acids, such as benzoic and phenylacetic acid derivatives, have shown a correlation between lipophilicity and the extent of plasma protein binding. nih.gov Generally, as the lipophilicity of a compound increases, so does its affinity for plasma proteins.

A typical plasma protein binding study would determine the fraction of the drug that remains unbound in the plasma of various preclinical species. This is a critical parameter for interpreting pharmacokinetic and pharmacodynamic data and for extrapolating preclinical findings to humans.

| Preclinical Species | Fraction Unbound (fu) |

| Mouse | Data not available |

| Rat | Data not available |

| Dog | Data not available |

| Monkey | Data not available |

Understanding the interspecies differences in plasma protein binding is also important, as these can contribute to species-specific pharmacokinetic profiles. nih.gov

Future Research Directions and Potential Applications

Development of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives is a cornerstone of medicinal chemistry, and future efforts will increasingly focus on environmentally benign and efficient methodologies. nih.gov Traditional synthetic routes often rely on transition metal catalysts and harsh reaction conditions. Modern research is pivoting towards greener alternatives that align with the principles of sustainable chemistry.

Future synthetic strategies for 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid and its analogues should prioritize:

Visible-Light-Mediated Synthesis : This approach utilizes visible light to promote chemical reactions, often under mild conditions and without the need for photocatalysts. mdpi.comtaylorfrancis.com It is an energy-efficient method that can reduce chemical waste. taylorfrancis.com

Metal-Free Catalysis : Avoiding transition metals is a key goal of green chemistry. The development of protocols using organocatalysts, such as Brønsted or Lewis acids, or base-mediated cyclizations can lead to cleaner reaction profiles and avoid metal contamination in the final products. researchgate.net

Electrosynthesis : Electrochemical methods offer a high degree of control over reactions and often proceed under mild conditions without the need for chemical oxidants or reductants.

Flow Chemistry : Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation.

These sustainable methods promise not only to reduce the environmental impact of synthesizing these compounds but also to potentially discover novel chemical transformations and derivatives. researchgate.netnih.gov

| Synthetic Strategy | Core Principle | Potential Advantages for Sustainability |

| Visible-Light Catalysis | Use of light to drive chemical reactions. | Energy efficiency, mild reaction conditions, reduced need for catalysts. mdpi.comtaylorfrancis.com |

| Metal-Free Protocols | Employment of organic catalysts or reagents. | Avoidance of toxic heavy metals, cleaner product profiles. researchgate.net |

| Iodine-Mediated Synthesis | Use of iodine as an economical and green catalyst. | Low cost, ambient reaction conditions, diverse functional group tolerance. researchgate.net |

| Base-Mediated Cyclization | Utilization of a base to promote ring formation. | Effective and can be performed under green conditions. researchgate.net |

Exploration of Previously Unidentified Biological Targets

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com Derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comijpsjournal.com While some specific targets have been identified for certain benzofuran (B130515) derivatives, such as phosphoinositide 3-kinases (PI3K), vascular endothelial growth factor receptor 2 (VEGFR-2), and chorismate mutase, a vast landscape of potential molecular targets remains unexplored. nih.govebrary.netwikipedia.orgmdpi.com

Future research should focus on systematically screening this compound and a library of its analogues against diverse panels of enzymes, receptors, and ion channels. This can be achieved through high-throughput screening (HTS) campaigns. Identifying novel targets could open up therapeutic avenues for diseases with unmet medical needs. Given the established bioactivity of the core structure, it is plausible that analogues of this compound could modulate pathways involved in neurodegenerative diseases, metabolic disorders, or rare genetic conditions. mdpi.commdpi.com

| Known Biological Activity | Example Molecular Targets Identified for Analogues |

| Anticancer | PI3K, VEGFR-2, mTOR, uPA system. nih.govebrary.netmdpi.com |

| Anti-inflammatory | NF-κB. |

| Antimicrobial | Fungal N-myristoyltransferase. mdpi.com |

| Antitubercular | Chorismate mutase. wikipedia.orgmdpi.com |

Integration of Advanced Omics Technologies in Biological Evaluation

To move beyond simple activity screening, a deeper understanding of the biological effects of this compound analogues is necessary. Advanced "omics" technologies offer a powerful toolkit for this purpose, providing a holistic view of a compound's impact on cellular systems. nih.govnih.gov

Genomics and Transcriptomics : These technologies can reveal how a compound alters gene expression. This can help in identifying the pathways modulated by the compound and can provide clues to its mechanism of action. cd-bioparticles.net

Proteomics : By analyzing changes in protein levels and post-translational modifications, proteomics can identify the direct protein targets of a drug and downstream effector proteins. nih.gov

Metabolomics : This approach studies the changes in small-molecule metabolites within a cell or organism following drug treatment. It can provide insights into the functional consequences of target engagement and identify potential biomarkers of drug efficacy or toxicity. cd-bioparticles.net

Integrating these multi-omics datasets can provide a comprehensive molecular signature of a compound's activity, facilitating the identification of novel targets, elucidating mechanisms of action, and discovering biomarkers for patient stratification in future clinical trials. cd-bioparticles.netmdpi.com

Design of Targeted Delivery Systems for this compound Analogues

The therapeutic success of a potent molecule often depends on its ability to reach the desired site of action in the body at a sufficient concentration and for an appropriate duration. nih.gov Many drug candidates, particularly those that are hydrophobic, face challenges with solubility, stability, and off-target toxicity. nih.gov Targeted drug delivery systems can overcome these hurdles. nih.gov

For analogues of this compound, which are likely to be hydrophobic, several delivery strategies could be explored:

Prodrugs : The carboxylic acid group can be temporarily masked with another chemical group to create an ester prodrug. researchgate.net This can improve membrane permeability and oral absorption. mdpi.commdpi.com The prodrug is then converted back to the active carboxylic acid by enzymes in the body. mdpi.com

Nanoparticle-Based Systems : Encapsulating the drug in nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility and stability in circulation. mdpi.comrsc.org The surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues, such as cancer cells. nih.govnih.gov

Polymer-Drug Conjugates : Covalently attaching the drug to a polymer backbone, such as polyethylene glycol (PEG) or hyaluronic acid, can improve its pharmacokinetic profile and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. mdpi.comnih.govtaylorfrancis.com

These advanced delivery systems can significantly enhance the therapeutic index of promising analogues by increasing their efficacy and reducing side effects. mdpi.comnih.gov

| Delivery System | Mechanism | Potential Benefits for Analogues |

| Prodrugs | Reversible chemical modification of the active drug. | Improved permeability, enhanced oral absorption, masking of polar groups. ebrary.netmdpi.comresearchgate.net |

| Liposomes | Encapsulation in spherical lipid bilayer vesicles. | Solubilization of hydrophobic drugs, protection from degradation, ability for surface functionalization for active targeting. mdpi.comnih.gov |

| Polymeric Micelles | Self-assembling core-shell nanostructures. | High drug loading capacity for poorly soluble drugs, prolonged circulation time. nih.gov |

| Polymer-Drug Conjugates | Covalent attachment to a polymer. | Improved pharmacokinetics, passive tumor targeting via EPR effect. mdpi.comnih.govtaylorfrancis.com |

Computational-Experimental Synergy in Drug Discovery Pipelines

The traditional drug discovery process is lengthy and expensive. The integration of computational methods with experimental validation offers a more rational and efficient path to new medicines. researchgate.net This synergistic approach is particularly well-suited for optimizing lead compounds based on the this compound scaffold.

Computational Modeling : Techniques such as molecular docking can predict how different analogues bind to a specific protein target. Quantitative Structure-Activity Relationship (QSAR) models can correlate chemical structures with biological activities to guide the design of more potent compounds. researchgate.net

Virtual Screening : Large virtual libraries of potential analogues can be rapidly screened in silico to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with better drug-like properties early in the discovery process.

This iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful feedback loop that can accelerate the journey from a promising scaffold to a clinical candidate. researchgate.netacs.org By combining theoretical predictions with real-world experimental data, researchers can navigate the complex landscape of drug discovery with greater precision and speed. researchgate.net

Q & A

Q. What in-vivo models are suitable for studying pharmacokinetics?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used to assess:

- Bioavailability : Oral vs. intravenous administration, with LC-MS/MS quantification of plasma concentrations .

- Metabolite Profiling : UPLC-QTOF-MS identifies phase I/II metabolites (e.g., glucuronide conjugates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations